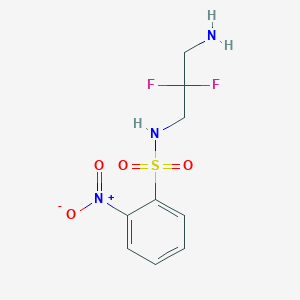
N-(3-Amino-2,2-difluoropropyl)-2-nitrobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Amino-2,2-difluoropropyl)-2-nitrobenzene-1-sulfonamide is a fluorinated organic compound with a unique structure that includes both amino and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2,2-difluoropropyl)-2-nitrobenzene-1-sulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 3-amino-2,2-difluoropropylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Amino-2,2-difluoropropyl)-2-nitrobenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
N-(3-Amino-2,2-difluoropropyl)-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of N-(3-Amino-2,2-difluoropropyl)-2-nitrobenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of fluorine atoms enhances its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Amino-2,2-difluoropropyl)-2-methanesulfonylpropanamide
- N-(3-Amino-2,2-difluoropropyl)-2,3-difluorobenzenesulfonamide
- N-(3-Amino-2,2-difluoropropyl)-4-(trifluoromethyl)pyrimidin-2-amine
Uniqueness
N-(3-Amino-2,2-difluoropropyl)-2-nitrobenzene-1-sulfonamide is unique due to the presence of both amino and nitro groups, which confer distinct reactivity and potential biological activity. The fluorine atoms further enhance its chemical stability and binding properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H11F2N3O4S |
|---|---|
Molekulargewicht |
295.27 g/mol |
IUPAC-Name |
N-(3-amino-2,2-difluoropropyl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C9H11F2N3O4S/c10-9(11,5-12)6-13-19(17,18)8-4-2-1-3-7(8)14(15)16/h1-4,13H,5-6,12H2 |
InChI-Schlüssel |
GZDMOYMIJHQNIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC(CN)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Cyclohexyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B15243514.png)
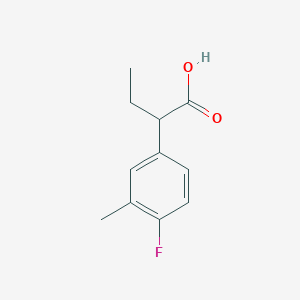
![3-Benzyl 9-tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B15243524.png)
![6-(3,4-Difluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one](/img/structure/B15243533.png)
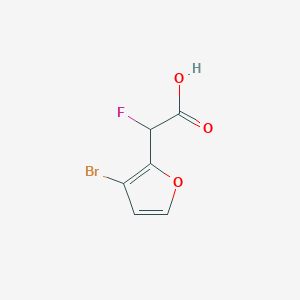
![tert-Butyl 7-(iodomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B15243555.png)
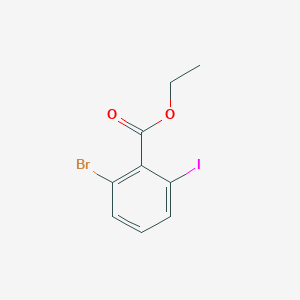
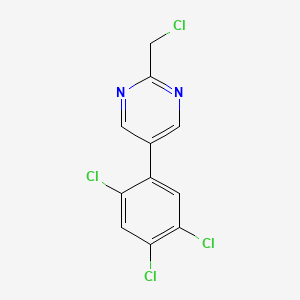
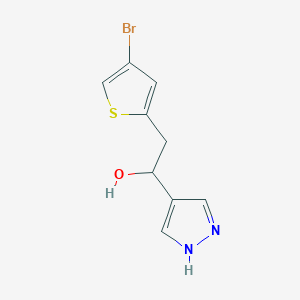
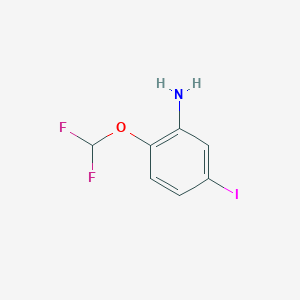
![1-[2-(thiophen-3-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15243586.png)
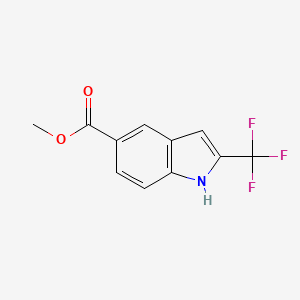
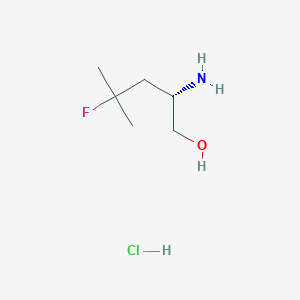
![(3R,4R)-3-((tert-Butyldimethylsilyl)oxy)-7-chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine](/img/structure/B15243603.png)
